

Application Notes: Ammonium Tetrathiomolybdate as a Versatile Sulfur Transfer Reagent

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Compound of Interest						
Compound Name:	Ammonium tetrathiomolybdate					
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Introduction

Ammonium tetrathiomolybdate ((NH₄)₂MoS₄), a bright red crystalline solid, has emerged as a significant reagent in organic synthesis, primarily for the efficient transfer of sulfur atoms. Its utility extends to various transformations, enabling the formation of sulfur-containing compounds under mild conditions. This reagent is particularly valuable for the synthesis of disulfides and for the ring-opening of aziridines to generate functionalized sulfonamides, which are important moieties in medicinal chemistry and drug development. Beyond its role in synthesis, **ammonium tetrathiomolybdate** is also recognized as a copper chelator and a slow-release donor of hydrogen sulfide (H₂S), exhibiting potential therapeutic applications.[1][2]

Key Applications in Sulfur Transfer Reactions

Ammonium tetrathiomolybdate serves as an effective sulfur source for two primary classes of reactions:

 Synthesis of Disulfides from Alkyl Halides: This method provides a straightforward route to symmetrical disulfides by treating alkyl halides with ammonium tetrathiomolybdate in an aqueous medium. The reaction is notable for its operational simplicity and the use of water as a green solvent.



Regio- and Stereospecific Ring-Opening of Aziridines: Ammonium tetrathiomolybdate
facilitates the nucleophilic attack of sulfur on activated aziridines, such as N-tosylaziridines.
This reaction proceeds with high regio- and stereospecificity, yielding βsulfonamidodisulfides. This transformation is significant for the synthesis of complex
molecules containing both sulfur and nitrogen.[4][5]

Mechanism of Sulfur Transfer

The tetrathiomolybdate anion $[MoS_4]^{2-}$ is the active sulfur-donating species. In the reaction with alkyl halides, it is proposed that the sulfur atoms of the tetrathiomolybdate anion act as nucleophiles, displacing the halide to form an intermediate that subsequently leads to the disulfide product. In the case of aziridine ring-opening, the tetrathiomolybdate anion attacks one of the carbon atoms of the aziridine ring, leading to a ring-opened intermediate that ultimately forms the β -sulfonamidodisulfide.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of disulfides and the ring-opening of aziridines using **ammonium tetrathiomolybdate**.

Table 1: Synthesis of Symmetrical Disulfides from Alkyl Halides in Water[6]



Entry	Substrate	Procedure	Reaction Time (h)	Yield (%)
1	4-Bromobutanoic acid	A	17	87
2	4-Bromobutanoic acid	В	20	83
3	Iodoacetamide	A	8	84
4	3- Bromopropanoic acid	Α	72	63
5	1-Bromo-3- methoxypropane	A	5	89
6	1- Bromododecane	В	7	61
7	Benzyl bromide	В	48	60

Table 2: Regio- and Stereospecific Synthesis of β -Sulfonamidodisulfides from N-Tosylaziridines[1][4]



Entry	Aziridine Substrate	Product	Reaction Time (h)	Yield (%)
1	N-Tosyl-2- phenylaziridine	2-Phenyl-2- (tosylamino)ethyl disulfide	2	92
2	N-Tosyl-2,3- diphenylaziridine (cis)	(1R,2R)-1,2- Diphenyl-2- (tosylamino)ethyl disulfide	3	90
3	N-Tosyl-2,3- diphenylaziridine (trans)	(1R,2S)-1,2- Diphenyl-2- (tosylamino)ethyl disulfide	3	91
4	N-Tosyl-2- methyl-3- phenylaziridine (cis)	(1R,2R)-1- Phenyl-2- (tosylamino)prop yl disulfide	2.5	88
5	N-Tosyl-2- methyl-3- phenylaziridine (trans)	(1R,2S)-1- Phenyl-2- (tosylamino)prop yl disulfide	2.5	89

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Disulfides from Alkyl Halides in Water[6]

Procedure A (for water-soluble substrates):

- To a stirred solution of the alkyl halide (1 mmol) in water (7 mL), add sodium carbonate (1.1 mmol) if the substrate is an acid.
- After the evolution of CO₂ ceases, add **ammonium tetrathiomolybdate** (1.1 mmol).



- Stir the reaction mixture at room temperature for the time indicated in Table 1.
- Upon completion of the reaction (monitored by TLC), acidify the reaction mixture with dilute HCl.
- Extract the product with chloroform.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by crystallization or column chromatography.

Procedure B (for water-insoluble substrates):

- To a stirred solution of the alkyl halide (1 mmol) in a mixture of water and a minimal amount of a co-solvent (e.g., acetone or ethanol) to ensure solubility, add **ammonium tetrathiomolybdate** (1.1 mmol) and benzyltriethylammonium chloride (10 mol%).
- Stir the reaction mixture at room temperature for the time indicated in Table 1.
- Work up the reaction as described in Procedure A.

Protocol 2: General Procedure for the Regio- and Stereospecific Synthesis of β -Sulfonamidodisulfides from N-Tosylaziridines[1][4]

- To a solution of the N-tosylaziridine (1 mmol) in acetonitrile (10 mL), add **ammonium tetrathiomolybdate** (0.5 mmol).
- Stir the reaction mixture at room temperature for the time specified in Table 2.
- Monitor the reaction progress by TLC.
- After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.



• Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure β -sulfonamidodisulfide.

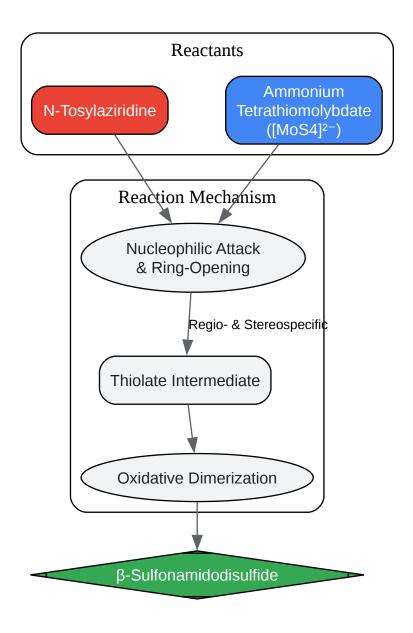
Visualizations



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Caption: Workflow for the synthesis of symmetrical disulfides.

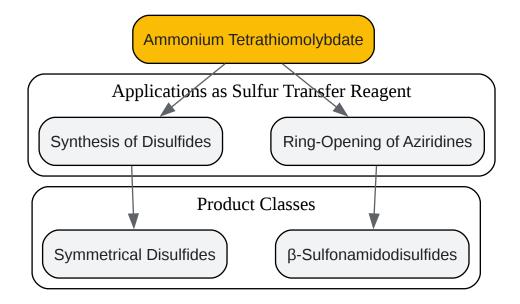




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Caption: Pathway for aziridine ring-opening to form β-sulfonamidodisulfides.





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Caption: Applications of **ammonium tetrathiomolybdate** as a sulfur transfer reagent.

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